Stereochemical Identity: Defined vs. Racemic Configuration
The target compound is supplied as a single, defined (2R,3S) enantiomer (SMILES: BrC1=CC=C(C=C1)[C@H]1CN(CC=C)[C@H]1C#N ). In the azetidine‑2‑carbonitrile antimalarial series, stereochemistry‑based SAR (SSAR) studies on the tri‑substituted analog BRD7539 demonstrated that only two of eight possible stereoisomers retained inhibitory activity against PfDHODH, with the active isomers showing an IC₅₀ of 0.033 μM versus >50 μM for inactive isomers . Although direct SSAR data for the target compound are not published, the class‑level inference is that its defined (2R,3S) stereochemistry is likely critical for biological target engagement, whereas racemic or stereochemically unassigned azetidine‑2‑carbonitriles would be unsuitable for meaningful SAR or lead optimization campaigns.
| Evidence Dimension | Stereochemical purity and associated biological activity |
|---|---|
| Target Compound Data | Single (2R,3S) enantiomer; ≥95% chemical purity; ≥98% in select vendor lots |
| Comparator Or Baseline | Racemic azetidine‑2‑carbonitrile analogs or stereochemically unassigned mixtures; BRD7539 inactive stereoisomers (IC₅₀ > 50 μM vs. PfDHODH) |
| Quantified Difference | For BRD7539 class: >1,500‑fold difference in IC₅₀ between active (0.033 μM) and inactive (>50 μM) stereoisomers |
| Conditions | PfDHODH biochemical inhibition assay (BRD7539 SSAR data; class‑level extrapolation) |
Why This Matters
Procurement of the defined (2R,3S) enantiomer eliminates stereochemical ambiguity in SAR studies, avoiding the confounding effects of inactive stereoisomers that can mask true structure–activity signals.
